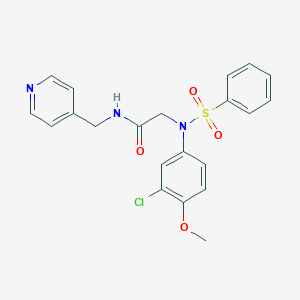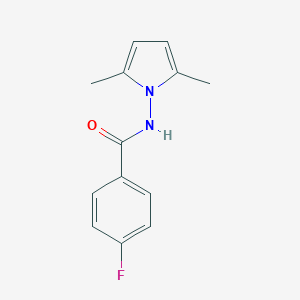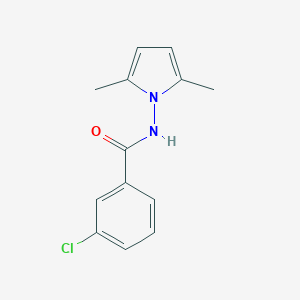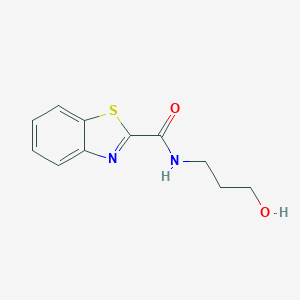
2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxy phenylsulfonyl group and a pyridinylmethyl acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-pyridinylmethyl acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
- 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
695174-96-0 |
|---|---|
分子式 |
C21H20ClN3O4S |
分子量 |
445.9g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20-8-7-17(13-19(20)22)25(30(27,28)18-5-3-2-4-6-18)15-21(26)24-14-16-9-11-23-12-10-16/h2-13H,14-15H2,1H3,(H,24,26) |
InChI 键 |
KAEUTUFSXLGKLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2,3-dimethylphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B426745.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426746.png)

![N-(4-Morpholinophenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B426749.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide](/img/structure/B426752.png)

![N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426754.png)
![N-(4-chlorobenzyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426755.png)
![4-[[(2-Methyl-1,3-benzothiazol-6-yl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B426757.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B426758.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426760.png)
![N-(4-chloro-2-methylphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426762.png)
![N-(5-chloro-2-methylphenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426764.png)
